molecular formula C21H16F3N3O2S B2444942 2-((Z)-5-oxo-4-((E)-3-phenylallylidene)-2-thioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 780821-38-7

2-((Z)-5-oxo-4-((E)-3-phenylallylidene)-2-thioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2444942
CAS RN: 780821-38-7
M. Wt: 431.43
InChI Key: WKLMEZVZMVLAGT-BJXWFGTRSA-N
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Description

2-((Z)-5-oxo-4-((E)-3-phenylallylidene)-2-thioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H16F3N3O2S and its molecular weight is 431.43. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A study by Krátký, Vinšová, and Stolaříková (2017) synthesized and evaluated rhodanine-3-acetic acid derivatives for antimicrobial properties. These derivatives, including 2-((Z)-5-oxo-4-((E)-3-phenylallylidene)-2-thioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide, were active against mycobacteria and showed promising antibacterial activity against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus. The study highlighted several structure-activity relationships (Krátký et al., 2017).

Antibacterial and Antifungal Properties

In a 2022 study by Devi, Shahnaz, and Prasad, various thiazolidinone derivatives were synthesized and tested for antibacterial and antifungal activities. These compounds, similar in structure to the chemical , showed significant activity against Gram-positive and Gram-negative bacteria, and fungi (Devi, Shahnaz, & Prasad, 2022).

Development of Novel Antibacterial Agents

Reck et al. (2005) discovered that 1,2,3-triazoles with a substituent at the 4 position, similar to the core structure of the chemical , are effective antibacterials with reduced or no activity against monoamine oxidase A. This research offers valuable insights into the development of antibacterials with an improved safety profile (Reck et al., 2005).

Anti-inflammatory Drug Development

A study by Golota et al. (2015) focused on designing new non-steroidal anti-inflammatory drugs using the 4-thiazolidinone core, which is structurally related to the compound . The study synthesized a series of acetamides and evaluated their anti-inflammatory activity. One of the lead compounds showed activity equivalent to classic NSAIDs and a low level of toxicity, suggesting potential for further study (Golota et al., 2015).

Crystal Structure Analysis

Galushchinskiy, Slepukhin, and Obydennov (2017) described the crystal structures of two acetamides, similar in structure to the compound , which aids in understanding the molecular configuration and potential reactivity of such compounds (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Anticancer Activity Evaluation

Abdel-Kader et al. (2016) designed and synthesized a series of acetamide derivatives, including structures similar to the compound , to evaluate their anticancer activity against various cancer cell lines. The study revealed significant activity against human breast and colon cancer cell lines (Abdel-Kader et al., 2016).

properties

IUPAC Name

2-[(4Z)-5-oxo-4-[(E)-3-phenylprop-2-enylidene]-2-sulfanylideneimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O2S/c22-21(23,24)15-9-5-10-16(12-15)25-18(28)13-27-19(29)17(26-20(27)30)11-4-8-14-6-2-1-3-7-14/h1-12H,13H2,(H,25,28)(H,26,30)/b8-4+,17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLMEZVZMVLAGT-BJXWFGTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Z)-5-oxo-4-((E)-3-phenylallylidene)-2-thioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

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